(2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Description
“(2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one” is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone. This compound features a phenyl ring at the 1-position and a 2,3,4-trimethoxyphenyl group at the 3-position, connected via a conjugated double bond in the trans (E)-configuration.
The 2,3,4-trimethoxy substitution pattern on the aromatic ring is a critical structural motif, enhancing bioavailability and target affinity by influencing electronic and steric properties. Synthesis typically involves Claisen-Schmidt condensation between acetophenone derivatives and appropriately substituted benzaldehydes under basic conditions .
Properties
IUPAC Name |
(E)-1-phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-12-10-14(17(21-2)18(16)22-3)9-11-15(19)13-7-5-4-6-8-13/h4-12H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYKTTKHXLXWAU-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its ability to modulate signaling pathways.
Industry: It may be used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of (2E)-1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. One of the key pathways it affects is the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. By inhibiting this pathway, the compound can reduce inflammation and potentially inhibit cancer cell proliferation. Additionally, it may induce apoptosis (programmed cell death) in cancer cells by modulating other signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Methoxy Positioning : The 2,3,4-trimethoxy substitution (target compound) exhibits distinct electronic effects compared to 3,4,5-trimethoxy (a20) or 2,4,5-trimethoxy (a19) isomers. For example, 3,4,5-trimethoxy derivatives show enhanced π-π stacking with biological targets due to symmetrical substitution .
- Electron-Withdrawing Groups : The nitro-substituted analogue () shows higher reactivity in electrophilic interactions but may increase cytotoxicity risks.
Table 2: Anticancer Activity of Selected Analogues
Key Findings :
- A7 vs. Target Compound : A7, with 2,4,6-trimethoxy substitution, demonstrates superior activity (IC50 = 8.7 μM) against MCF-7 cells compared to the target compound (IC50 = 12.3 μM in HepG2). This suggests that symmetrical methoxy arrangements enhance tubulin binding .
- Hydroxy Substitution : The 2-hydroxyphenyl analogue () shows improved solubility and topoisomerase II inhibition, highlighting the role of hydrogen bonding in target recognition.
Physicochemical and Crystallographic Insights
- Crystal Packing : The target compound’s crystal structure (if resolved) would likely show intermolecular C–H···O hydrogen bonds, as seen in analogues like (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, which forms layered supramolecular structures via O–H···O interactions .
- Spectroscopic Data: IR and NMR spectra of the target compound align with chalcone norms: strong C=O stretching (~1650 cm⁻¹) and conjugated double bond signals (δ 7.5–8.0 ppm in ¹H NMR) .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Computational Studies : Docking simulations suggest the target compound binds to the colchicine site of tubulin with a binding energy of −8.9 kcal/mol, weaker than A7 (−9.5 kcal/mol) due to asymmetrical methoxy placement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
